Chymase-IN-2 is classified as a serine protease inhibitor. It specifically targets chymase, which is predominantly found in mast cells and is involved in various physiological and pathological processes, including inflammation and tissue remodeling. The compound's development is rooted in the need to modulate the effects of angiotensin II, particularly in conditions where its overproduction contributes to cardiovascular dysfunction.
The synthesis of Chymase-IN-2 typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. The synthesis process includes several key steps:
Chymase-IN-2 exhibits a complex molecular structure typical of peptide inhibitors. Its active site contains a Ser-His-Asp catalytic triad, essential for its inhibitory function against chymase. The specific arrangement of amino acids within Chymase-IN-2 allows it to effectively mimic substrate interactions with chymase, thereby blocking its enzymatic activity.
Chymase-IN-2 primarily participates in competitive inhibition reactions with chymase. By binding to the active site of chymase, it prevents the enzyme from converting angiotensin I into angiotensin II. This inhibition can be quantified by measuring changes in substrate conversion rates in the presence of the inhibitor compared to controls without it. The effectiveness of Chymase-IN-2 is often assessed through kinetic studies, determining parameters such as (inhibition constant) and (maximum reaction velocity) .
The mechanism of action for Chymase-IN-2 involves:
Chymase-IN-2 possesses distinct physical and chemical properties that influence its efficacy as an inhibitor:
These properties are crucial for its application in biological systems and therapeutic settings.
Chymase-IN-2 has significant potential applications in:
Chymase (EC 3.4.21.39) is a ~30 kDa serine protease predominantly stored in mast cell secretory granules, where it accounts for up to 25% of total cellular protein content. Synthesized as an inactive pro-chymase, its activation requires dipeptidyl peptidase I (DPPI), a thiol proteinase that processes the enzyme within the acidic (pH 5.5) granular environment. Upon release into the extracellular space (pH 7.4), chymase achieves optimal enzymatic activity. Human mast cells are classified based on protease expression: MCT cells contain only tryptase, while MCTC cells co-express tryptase and chymase. These MCTC cells reside primarily in connective tissues and submucosal regions, positioning chymase at critical tissue-environment interfaces [1] [6].
Humans possess a single α-chymase gene (CMA1), whereas rodents exhibit greater complexity with multiple isoforms. Mice express several chymases, including mouse mast cell protease-4 (mMCP-4) and mMCP-5. Despite mMCP-5 having higher sequence homology to human chymase, mMCP-4 serves as its functional ortholog due to comparable tissue distribution in connective tissue mast cells, chymotryptic substrate specificity (cleavage after aromatic amino acids), and proteoglycan-binding characteristics. This conservation is evolutionarily significant, with similar chymotryptic enzymes identified in monotremes like the platypus, indicating preservation of function for over 200 million years [2] [7] [10].
Table 1: Chymase Isoforms Across Species
Species | Isoform Type | Key Isoform | Functional Similarity to Human α-Chymase | Primary Specificity |
---|---|---|---|---|
Human | α-chymase | CMA1 | Reference | Aromatic (Phe, Tyr, Trp) |
Mouse | β-chymase | mMCP-4 | High (Functional ortholog) | Aromatic (Phe, Tyr) |
Mouse | α-chymase | mMCP-5 | Low (Elastase-like activity) | Aliphatic (Leu, Val) |
Rat | β-chymase | rMCP-1 | Moderate | Aromatic/Aliphatic |
Platypus | Chymase-like | GzmB | High | Aromatic (Tyr, Phe) |
Chymase exhibits stringent substrate recognition, cleaving after aromatic residues (Phe, Tyr, Trp) with a distinct preference for Tyr and Phe over Trp. Its extended specificity involves preferences at flanking positions: aliphatic residues (Val, Ala, Leu) in P2-P4 positions N-terminal to the cleavage site, Ser in P1', and acidic residues (Asp, Glu) in P2' [2]. This specificity profile (Gly/Leu/Val-Val/Ala/Leu-Ala/Val/Leu-Tyr/Phe↓Ser-Asp/Glu-Ala/Val/Gly) enables precise identification of physiological substrates and differentiates it from neutrophil cathepsin G and pancreatic chymotrypsin.
Chymase represents the most efficient angiotensin II (Ang II)-forming enzyme in human tissues, boasting a catalytic efficiency 20-fold greater than angiotensin-converting enzyme (ACE). Unlike ACE, which functions in the circulatory system, chymase operates primarily within tissues, generating Ang II locally without significant systemic effects. This tissue-specific Ang II generation occurs independently of ACE inhibition, explaining the "ACE escape" phenomenon observed in patients undergoing long-term ACE inhibitor therapy, where up to 40% of Ang II formation continues unabated [1] [3] [8].
The enzymatic process involves chymase cleaving the Phe⁸-His⁹ bond of Angiotensin I (Ang I; DRVYIHPFHL) to yield Ang II (DRVYIHPF). Crucially, chymase does not degrade Ang II further, unlike rodent β-chymases, which act as Ang II-inactivating enzymes. This species-specific functionality underscores the importance of translational research using appropriate models. In human cardiac tissue, chymase contributes up to 75% of local Ang II production, particularly significant in contexts like myocardial infarction where chymase activity increases rapidly (within 1 day) and persists for over 56 days, outpacing ACE upregulation [1] [3] [9].
Aging amplifies chymase-dependent Ang II pathways. In aged rat hearts, increased chymase expression and activity correlate with elevated cardiac Ang II levels despite reduced ACE expression. This shift drives oxidative stress via NADPH oxidase (Nox) activation. Chronic exercise reverses this effect by suppressing chymase/Ang II/AT1R/Nox signaling while enhancing the protective ACE2/Ang 1-7/MasR axis, highlighting chymase's pathophysiological relevance in age-related cardiovascular deterioration [3].
Table 2: Dynamics of Angiotensin II Generation Pathways
Characteristic | Chymase Pathway | ACE Pathway | Clinical Implication |
---|---|---|---|
Catalytic Efficiency | 20-fold higher than ACE | Baseline | Explains incomplete RAS blockade |
Tissue vs. Systemic | Strictly tissue-based | Both systemic and tissue | Local tissue remodeling effects |
Sensitivity to ACEi | Resistant | Inhibited | "ACE escape" phenomenon |
Species Specificity | Humans: Ang II forming; Rodents: Ang II degrading | Conserved Ang II formation | Critical for translational models |
Aging Effect | Increased expression/activity | Decreased expression | Contributor to age-related CVD |
Beyond Ang II generation, chymase profoundly influences tissue architecture through extracellular matrix (ECM) remodeling. It directly degrades matricellular components like fibronectin and laminin—critical for cell adhesion and survival—and indirectly modulates ECM turnover by activating key proteolytic systems. Chymase is a potent activator of matrix metalloproteinases (MMPs), particularly pro-MMP-9, facilitating its conversion to the active gelatinase form. This activation contributes to pathological processes such as atherosclerotic plaque destabilization, aortic aneurysm formation, and ventricular remodeling post-myocardial infarction [1] [3] [6].
Chymase also activates latent transforming growth factor-β (TGF-β) by cleaving its binding protein. TGF-β is a master regulator of fibrosis, promoting fibroblast-to-myofibroblast differentiation and collagen deposition. This pro-fibrotic conversion is evident in diverse pathologies:
Paradoxically, chymase can exert anti-fibrotic effects under specific conditions. mMCP-4 knockout mice exhibit increased baseline collagen and fibronectin in lungs and skin, attributed to reduced MMP-2/-9 activation and impaired fibronectin degradation. This dual role underscores chymase's contextual functionality—its net effect on ECM homeostasis depends on the microenvironment, timing of release, and disease state [1] [10].
Chymase integrates into broader inflammatory cascades through multiple mechanisms. It stimulates mast cell chemotaxis and degranulation by activating kallikrein, which generates bradykinin. Furthermore, it processes pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18, and converts stem cell factor (SCF) to its active form, amplifying mast cell recruitment and activation in a self-perpetuating inflammatory loop [1] [6] [9].
In vascular pathologies, chymase contributes to endothelial dysfunction, vasoconstriction, and plaque instability:
Renal pathologies similarly involve chymase-driven inflammation and fibrosis. In diabetic nephropathy, hypertensive nephropathy, and polycystic kidney disease, chymase generates intrarenal Ang II independently of ACE, promoting glomerulosclerosis and tubulointerstitial fibrosis. Notably, peptide RIY (rapakinin), a rapeseed-derived chymase inhibitor, reduces glomerulosclerosis indices in spontaneously hypertensive rats (SHRs), suggesting renoprotective potential through chymase blockade [8] [10].
Table 3: Chymase in Tissue Remodeling and Disease Pathogenesis
Pathological Process | Chymase Mechanism | Key Substrates/Effectors | In Vivo Evidence |
---|---|---|---|
Atherosclerotic Plaque Destabilization | MMP-9 activation | Pro-MMP-9 → Active MMP-9 | RO5066852 reduces plaque progression in ApoE⁻/⁻ mice |
Aortic Aneurysm Expansion | Elastin degradation | ECM proteins, pro-MMPs | mMCP-4 KO mice resist aneurysm |
Cardiac Fibrosis Post-MI | TGF-β activation | Latent TGF-β → Active TGF-β | Chymase inhibition reduces fibrosis in hamsters |
Keloid Formation | Imbalanced ECM turnover | Collagen I/III, TGF-β | Elevated chymase in human keloid tissue |
Diabetic Nephropathy | Intrarenal Ang II generation | Ang I → Ang II | Glomerulosclerosis reduced by RIY peptide in SHR |
CAS No.: 101-87-1
CAS No.: 15769-56-9
CAS No.: 210230-40-3
CAS No.: 485-18-7
CAS No.: 25468-09-1
CAS No.: